molecular formula C7H6ClN3 B2698638 6-Chloro-7-methylimidazo[1,2-b]pyridazine CAS No. 17412-19-0

6-Chloro-7-methylimidazo[1,2-b]pyridazine

Cat. No.: B2698638
CAS No.: 17412-19-0
M. Wt: 167.6
InChI Key: VFPVLQQNCLDGTI-UHFFFAOYSA-N
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Description

6-Chloro-7-methylimidazo[1,2-b]pyridazine is a high-value chemical intermediate extensively used in medicinal chemistry and pharmaceutical research. Its primary research application is as a foundational scaffold for the synthesis of potent kinase inhibitors. This compound is most notably recognized as the core building block in the production of Masitinib (AB1010), a tyrosine kinase inhibitor targeting c-Kit, PDGFR, and Lyn kinases, which has been studied in clinical trials for conditions such as mast cell tumors and asthma [https://pubmed.ncbi.nlm.nih.gov/25891394/]. The presence of the chloro group at the 6-position makes it an excellent electrophile for nucleophilic aromatic substitution reactions, allowing researchers to introduce a variety of amines and other nucleophiles to create diverse compound libraries. This enables the exploration of structure-activity relationships (SAR) in the development of novel therapeutics targeting oncogenic and inflammatory pathways. As a versatile reagent, it is essential for scientists working in early-stage drug discovery, specifically in the design and synthesis of small molecule inhibitors. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-7-methylimidazo[1,2-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3/c1-5-4-6-9-2-3-11(6)10-7(5)8/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFPVLQQNCLDGTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC=CN2N=C1Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 6 Chloro 7 Methylimidazo 1,2 B Pyridazine and Its Analogues

Classical Synthetic Routes and Mechanistic Aspects for Imidazo[1,2-b]pyridazine (B131497) Core Formation

Traditional methods for constructing the imidazo[1,2-b]pyridazine system have laid the groundwork for heterocyclic chemistry, primarily relying on cyclocondensation reactions and subsequent functionalization of the formed bicyclic core.

Cyclocondensation Approaches to the Imidazo[1,2-b]pyridazine System

The most fundamental and widely employed method for synthesizing the imidazo[1,2-b]pyridazine core is the condensation reaction between a substituted 3-aminopyridazine (B1208633) and an α-halocarbonyl compound. nih.govbio-conferences.org This reaction, a variation of the Tschitschibabin reaction, proceeds via initial N-alkylation of the pyridazine (B1198779) ring nitrogen, followed by an intramolecular cyclization and dehydration to form the aromatic fused imidazole (B134444) ring. bio-conferences.org

For instance, the synthesis of 6-chloroimidazo[1,2-b]pyridazine (B1266833) can be achieved by reacting 6-chloropyridazin-3-amine with chloroacetaldehyde. tsijournals.com The reaction involves heating the two components, often in a suitable solvent, to facilitate the condensation and subsequent ring closure. tsijournals.com A similar approach utilizes 1,3-dichloroacetone, which reacts with 6-chloropyridazin-3-amine to yield a 2-(chloromethyl) substituted imidazo[1,2-b]pyridazine intermediate, a versatile precursor for further modifications. mdpi.com The successful formation of the bicyclic system in good yields is often attributed to the presence of a halogen on the pyridazine ring. nih.gov

The general mechanism involves the nucleophilic attack of the endocyclic nitrogen atom of the 3-aminopyridazine onto the electrophilic carbon of the α-halocarbonyl compound. This is followed by an intramolecular condensation between the exocyclic amino group and the carbonyl group, which, after dehydration, yields the final imidazo[1,2-b]pyridazine product. nih.gov

Reactant 1Reactant 2Product CoreReference(s)
6-Chloropyridazin-3-amineChloroacetaldehyde6-Chloroimidazo[1,2-b]pyridazine tsijournals.com
6-Chloropyridazin-3-amine1,3-Dichloroacetone6-Chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine (B123380) mdpi.com
3-Amino-6-halopyridazineα-Bromoketone6-Halo-imidazo[1,2-b]pyridazine nih.gov

Directed Functionalization Strategies for Regioselective Substitution on the Core

Once the imidazo[1,2-b]pyridazine core is formed, directed functionalization allows for the introduction of various substituents at specific positions, which is crucial for tuning the molecule's properties. Research has focused on achieving high regioselectivity, particularly at the C3, C5, C6, and C8 positions. nih.govnih.gov

One powerful strategy involves directed ortho-metalation. Using strong, non-nucleophilic bases like TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl), it is possible to selectively deprotonate the C3 position of 6-chloroimidazo[1,2-a]pyrazine, a closely related scaffold. nih.gov The resulting magnesium intermediate can then be quenched with various electrophiles (e.g., iodine, aldehydes, acyl chlorides) to introduce functionality specifically at that site. nih.gov Interestingly, switching the metalating agent to TMP₂Zn·2MgCl₂·2LiCl can completely change the regioselectivity, directing functionalization to the C5 position instead. nih.gov

Furthermore, C-H activation has emerged as a significant tool for the regioselective functionalization of this heterocyclic system. researchgate.net These methods, often catalyzed by transition metals, enable the direct coupling of aryl, benzyl, or alkyl groups to specific carbon atoms on the core, bypassing the need for pre-functionalized starting materials. researchgate.netrsc.org Electrophilic substitution reactions, such as nitration, can also be employed. For example, treating 6-chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine with a mixture of nitric and sulfuric acid introduces a nitro group at the C3 position. mdpi.com

Modern Synthetic Innovations and Methodological Optimizations

Recent advancements in synthetic chemistry have focused on improving the efficiency, selectivity, and environmental footprint of imidazo[1,2-b]pyridazine synthesis. These innovations include the use of alternative energy sources, advanced catalytic systems, and green chemistry principles.

Microwave-Assisted Synthesis Protocols for Enhanced Efficiency

Microwave irradiation has become a valuable tool in the synthesis of imidazo[1,2-b]pyridazines and their analogues, offering significant advantages over conventional heating methods. sci-hub.seresearchgate.net Reactions performed under microwave conditions often exhibit dramatically reduced reaction times—from hours or days to minutes or even seconds—along with improved product yields and purity. derpharmachemica.com

This technology has been successfully applied to both the initial cyclocondensation step and subsequent functionalization reactions. mdpi.comsciforum.net For example, the synthesis of various imidazo[1,2-a]pyridine (B132010) derivatives, a related class of compounds, has been achieved with high efficiency using microwave assistance. derpharmachemica.com Notably, microwave-assisted protocols have been developed for the direct C-H arylation and Suzuki cross-coupling reactions on the 6-chloroimidazo[1,2-b]pyridazine core, allowing for rapid and efficient synthesis of polysubstituted derivatives. semanticscholar.org

Catalytic Approaches in Imidazo[1,2-b]pyridazine Construction, including Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Modern synthetic strategies heavily rely on transition-metal catalysis to construct and functionalize the imidazo[1,2-b]pyridazine system. researchgate.net Palladium-catalyzed cross-coupling reactions are particularly prominent, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision and functional group tolerance. researchgate.net

The Suzuki-Miyaura coupling reaction is a cornerstone of this approach, widely used to introduce aryl or heteroaryl substituents onto the imidazo[1,2-b]pyridazine scaffold. researchgate.netnih.govnih.gov This reaction typically involves coupling a halogenated imidazo[1,2-b]pyridazine (e.g., at the C3 or C6 position) with a boronic acid or ester in the presence of a palladium catalyst and a base. researchgate.netmdpi.com This methodology has been instrumental in creating complex molecules, including the synthesis of 3,6-di- and 2,3,6-trisubstituted imidazo[1,2-b]pyridazines through a one-pot, two-step process combining Suzuki coupling with direct arylation. semanticscholar.org

Beyond Suzuki-Miyaura, a host of other metal-catalyzed reactions have been applied, including Sonogashira, Heck, Negishi, Kumada, and Stille couplings, providing versatile pathways to a wide range of derivatives. researchgate.net Copper-catalyzed reactions have also been developed for various transformations, including domino reactions to build the heterocyclic core itself. beilstein-journals.org

Reaction TypeCatalyst/ReagentsPositions FunctionalizedReference(s)
Suzuki-Miyaura CouplingPd(PPh₃)₄, Na₂CO₃C3, C6 nih.gov, semanticscholar.org, nih.gov
Direct C-H ArylationPd(OAc)₂, KOAcC3 researchgate.net
Sonogashira CouplingPd catalyst, Cu(I) cocatalystC3, C6 researchgate.net
Heck CouplingPd catalystC3, C6 researchgate.net

Green Chemistry and Solvent-Free Methodologies in Heterocyclic Synthesis

In line with the principles of green chemistry, significant efforts have been made to develop more environmentally friendly synthetic routes to imidazo[1,2-b]pyridazines. nih.gov These approaches aim to reduce waste, avoid hazardous solvents, and improve energy efficiency.

Solvent-free, or "neat," reaction conditions have been successfully implemented, often in conjunction with microwave irradiation. derpharmachemica.com This combination not only accelerates the reaction but also simplifies purification by eliminating the need for large volumes of organic solvents. nih.gov The use of greener solvents is another key strategy. For example, toxic solvents like DMA used in direct arylation reactions can be effectively replaced by more benign alternatives such as pentan-1-ol or bio-resourced solvents like diethyl carbonate. researchgate.net

Furthermore, catalytic systems are being designed to operate in aqueous media. An efficient method for synthesizing the related imidazo[1,2-a]pyridines utilizes a Cu(II)–ascorbate catalyst in an aqueous micellar solution, showcasing a sustainable approach to forming the heterocyclic core. acs.org The development of multicomponent reactions (MCRs), where three or more reactants are combined in a single step to form a complex product, also aligns with green chemistry principles by improving atom economy and reducing the number of synthetic steps. rsc.org

Synthetic Challenges and Considerations for Derivatization at Specific Positions

The derivatization of 6-Chloro-7-methylimidazo[1,2-b]pyridazine is a nuanced task, with the reactivity of each functional group being influenced by the electronic and steric nature of the bicyclic system and the neighboring substituents. Strategic planning is crucial to achieve the desired modifications while avoiding unwanted side reactions.

Derivatization of the 6-Chloro Group

The chlorine atom at the C6 position is a key handle for introducing molecular diversity, primarily through cross-coupling reactions and nucleophilic aromatic substitution (SNAr). However, several challenges must be considered.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura):

The Suzuki-Miyaura coupling is a powerful tool for forming carbon-carbon bonds. However, the reactivity of chloroarenes, such as the 6-chloro group on the imidazo[1,2-b]pyridazine core, is generally lower than that of their bromo or iodo counterparts. This necessitates the use of specialized palladium catalysts and carefully optimized reaction conditions.

Key Challenges and Considerations:

Catalyst Selection: Standard palladium catalysts may prove ineffective. More electron-rich and bulky phosphine (B1218219) ligands are often required to facilitate the oxidative addition step, which is the rate-limiting step for chloroarenes.

Influence of the 7-Methyl Group: The adjacent methyl group at the C7 position can exert both electronic and steric effects. Electronically, the methyl group is weakly electron-donating, which can slightly deactivate the C6 position towards oxidative addition. Sterically, the proximity of the methyl group may hinder the approach of the bulky catalyst complex, potentially requiring catalysts with smaller steric profiles or longer linker arms.

Reaction Conditions: The choice of base, solvent, and temperature is critical. Stronger bases may be needed to promote the transmetalation step, but care must be taken to avoid degradation of the starting material or product.

Catalyst SystemLigand TypeBaseSolventTemperature (°C)Typical YieldsNotes
Pd(OAc)₂ / SPhosBuchwald-typeK₃PO₄Toluene/H₂O100-120Moderate to GoodEffective for challenging chloro-heterocycles.
Pd₂(dba)₃ / XPhosBuchwald-typeCs₂CO₃Dioxane100-110Good to HighOften provides high turnover numbers.
Pd(PPh₃)₄TriphenylphosphineNa₂CO₃DME/H₂O80-100Low to ModerateGenerally less effective for chloroarenes.

Nucleophilic Aromatic Substitution (SNAr):

The electron-deficient nature of the pyridazine ring should, in principle, facilitate SNAr reactions at the C6 position. However, the success of this approach is highly dependent on the nucleophile and the reaction conditions.

Key Challenges and Considerations:

Nucleophile Strength: Strong nucleophiles, such as alkoxides, thiolates, and amines, are typically required.

Activation of the Ring: The inherent reactivity of the 6-chloro group may not be sufficient for substitution by weaker nucleophiles. In such cases, further activation of the ring system, for instance by introducing an electron-withdrawing group elsewhere on the ring, might be necessary, though this would alter the core structure.

Side Reactions: The presence of other potentially reactive sites on the nucleophile or the imidazo[1,2-b]pyridazine core can lead to undesired side products. The basicity of the nucleophile could also lead to competing elimination reactions if applicable.

Derivatization of the 7-Methyl Group

The methyl group at the C7 position offers another avenue for functionalization, though it presents its own set of synthetic hurdles. Common strategies for methyl group derivatization include oxidation and halogenation.

Key Challenges and Considerations:

Inertness of the Methyl Group: The C-H bonds of the methyl group are relatively strong, making them challenging to functionalize selectively. Harsh reaction conditions are often required, which can compromise the integrity of the imidazo-pyridazine core.

Oxidation: Oxidation of the methyl group to an aldehyde or carboxylic acid typically requires strong oxidizing agents. These conditions can also lead to oxidation of the nitrogen-containing heterocyclic rings, resulting in N-oxides or ring-opened products. Careful selection of the oxidant and control of the reaction stoichiometry are paramount.

Halogenation: Free-radical halogenation of the methyl group can be a viable strategy. However, achieving mono-halogenation can be difficult, with the potential for over-halogenation to di- and tri-halogenated products. Furthermore, the regioselectivity of radical reactions on the heterocyclic system needs to be carefully considered to avoid unwanted substitution on the ring.

Reaction TypeReagentConditionsPotential Challenges
OxidationKMnO₄, K₂Cr₂O₇Heat, Acidic/BasicRing degradation, N-oxidation
HalogenationNBS, NCSRadical initiator (AIBN), UV lightOver-halogenation, lack of selectivity

Derivatization of the Imidazo-pyridazine Core

Modification of the core bicyclic system, particularly through electrophilic substitution, is another important strategy for generating analogues.

Key Challenges and Considerations:

Regioselectivity: The imidazo[1,2-b]pyridazine system has several positions susceptible to electrophilic attack. Theoretical and experimental studies on the parent and substituted systems indicate that the C3 position in the imidazole ring is generally the most nucleophilic and thus the most likely site for electrophilic substitution. The presence of the chloro and methyl groups can further influence this regioselectivity. The electron-donating methyl group at C7 may slightly enhance the electron density of the pyridazine ring, but the primary site of electrophilic attack is expected to remain at C3.

Reaction Conditions: Electrophilic substitution reactions, such as nitration or halogenation, often require strong acids. The basic nitrogen atoms in the imidazo[1,2-b]pyridazine core can be protonated under these conditions, deactivating the ring system towards electrophilic attack and potentially leading to solubility issues.

Stability of the Core: The imidazo[1,2-b]pyridazine ring system is generally stable under a range of conditions. However, strongly acidic or basic conditions, especially at elevated temperatures, can lead to ring opening or other decomposition pathways. The stability of the specific this compound under various derivatization conditions must be experimentally evaluated.

Advanced Spectroscopic and Structural Elucidation Studies for Research Purposes

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignments

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. Through the analysis of one-dimensional (¹H, ¹³C) and two-dimensional spectra, researchers can piece together the molecular framework, confirm substituent positions, and deduce stereochemical relationships.

The analysis of ¹H (proton) and ¹³C (carbon-13) NMR spectra allows for the precise mapping of a molecule's carbon-hydrogen framework. While specific spectral data for 6-Chloro-7-methylimidazo[1,2-b]pyridazine is not publicly available, analysis of closely related analogues, such as 6-chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine (B123380), provides insight into the expected chemical shifts and coupling patterns. mdpi.com

For this compound, the ¹H NMR spectrum is predicted to show distinct signals corresponding to each unique proton environment. The methyl group (-CH₃) at the C7 position would likely appear as a singlet in the upfield region (typically ~2.5 ppm). The protons on the bicyclic core would resonate in the aromatic region (downfield, ~7.0-8.5 ppm). Specifically, the proton at C8 would appear as a singlet, while the protons at C2 and C3 on the imidazole (B134444) ring would also present as singlets, with their exact chemical shifts influenced by the electronic environment.

The ¹³C NMR spectrum provides information on the carbon skeleton. Each unique carbon atom in this compound would yield a distinct signal. The methyl carbon would be found in the upfield region (~15-25 ppm). The carbons of the imidazo[1,2-b]pyridazine (B131497) core would appear in the downfield region (~110-150 ppm), with the carbon atom bonded to the electronegative chlorine atom (C6) being significantly deshielded.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound based on Analogous Structures.
PositionAtom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Multiplicity
2CHSinglet~115-125-
3CHSinglet~110-120-
6C-Cl-~140-150-
7C-CH₃-~130-140-
7-CH₃CH₃Singlet~15-25-
8CHSinglet~120-130-

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For an analogue of this compound, COSY would be used to confirm scalar couplings between adjacent protons within a substituent chain, for instance.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Correlation): This technique correlates proton signals with the carbon signals of the atoms they are directly attached to (one-bond ¹H-¹³C correlation). youtube.com It would be essential for definitively assigning which proton signal corresponds to which carbon atom in the heterocyclic core and the methyl group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over longer ranges, typically two or three bonds. youtube.com This is arguably the most powerful 2D NMR experiment for piecing together a molecule's structure. For this compound, key HMBC correlations would be expected from the methyl protons (7-CH₃) to the C7 and C8 carbons, confirming the position of the methyl group. Correlations from the H8 proton to C6 and the bridgehead carbon would further solidify the structural assignment.

Mass Spectrometry (MS) Techniques in Mechanistic Pathway and Fragmentation Analysis

Mass spectrometry is a vital analytical tool that provides information about the mass, and therefore the molecular weight and formula, of a compound. Advanced MS techniques can also be used to probe the structure by analyzing how the molecule fragments.

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to four or five decimal places). This precision allows for the unambiguous determination of a molecule's elemental composition and molecular formula. For this compound (C₇H₆ClN₃), the theoretical exact mass can be calculated by summing the exact masses of its constituent isotopes. HRMS analysis of a sample would need to yield an experimental mass that matches this theoretical value to within a very small margin of error (e.g., ±5 ppm) to confirm the molecular formula. mdpi.com

For example, the HRMS analysis of a related compound, 6-chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine, yielded an experimental [M+H]⁺ ion at m/z 353.0105, which closely matched the calculated value of 353.0106 for its formula C₁₃H₁₀ClN₄O₄S, thus confirming its elemental composition. mdpi.com A similar procedure would be applied to this compound.

Table 2: Theoretical Isotopic Mass Calculation for this compound (C₇H₆ClN₃).
ElementNumber of AtomsMost Abundant Isotope Mass (Da)Total Mass (Da)
Carbon (C)712.00000084.000000
Hydrogen (H)61.0078256.046950
Chlorine (Cl)134.96885334.968853
Nitrogen (N)314.00307442.009222
Total Exact Mass [M]167.024975

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected and fragmented by collision-induced dissociation (CID), and the resulting fragment ions (product ions) are then analyzed. This process provides valuable structural information by revealing the molecule's weakest bonds and stable substructures. researchgate.net

For derivatives of this compound, MS/MS analysis would help confirm the identity of the core structure and its substituents. A plausible fragmentation pathway could involve the initial loss of the substituent at the 7-position (the methyl group) or cleavage of the pyridazine (B1198779) ring. The resulting fragmentation pattern serves as a structural fingerprint that can be used to identify related compounds in complex mixtures or to confirm the outcome of a chemical reaction. nih.gov

X-ray Crystallography for Absolute Stereochemistry and Conformational Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to generate a precise 3D map of the electron density, which reveals the positions of all atoms in the molecule and in the crystal lattice.

For a molecule like this compound, which is planar and achiral, X-ray crystallography would confirm the fused-ring structure and provide precise bond lengths and angles. More importantly, for more complex, non-planar, or chiral derivatives, this technique is unparalleled in its ability to determine absolute stereochemistry and the preferred solid-state conformation. The analysis also reveals intermolecular interactions, such as hydrogen bonding or π–π stacking, which govern how the molecules pack together in the crystal. researchgate.netmdpi.com While a crystal structure for the title compound is not reported, the technique has been successfully applied to numerous related heterocyclic systems, confirming their molecular geometry and packing arrangements. researchgate.net

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Theoretical Correlation

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful, non-destructive method for the characterization of molecular structures. For the compound this compound, these techniques provide critical insights into the vibrational modes of the fused heterocyclic ring system and the functional groups attached to it. By correlating experimental spectra with theoretical predictions, typically derived from Density Functional Theory (DFT) calculations, a detailed assignment of vibrational frequencies to specific atomic motions can be achieved.

Analysis of the vibrational spectra of this compound relies on understanding the contributions from the core imidazo[1,2-b]pyridazine structure, as well as the perturbations introduced by the chloro and methyl substituents. Studies on the parent imidazo[1,2-b]pyridazine molecule provide a foundational basis for these assignments. dergipark.org.tr

Theoretical Correlation:

To achieve a precise assignment of the observed IR and Raman bands, theoretical calculations are employed. DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are commonly used to optimize the molecular geometry and compute the harmonic vibrational frequencies. The calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and limitations in the theoretical model, thereby improving the agreement with experimental data. These calculations allow for the visualization of the atomic motions associated with each vibrational mode, enabling a confident assignment of spectral features.

Infrared (IR) Spectrum Analysis:

The FT-IR spectrum of this compound is characterized by several key absorption regions. The high-frequency region is dominated by C-H stretching vibrations. The aromatic C-H stretching modes of the imidazo[1,2-b]pyridazine ring are typically observed in the 3100-3000 cm⁻¹ range. The methyl group introduces characteristic symmetric and asymmetric C-H stretching vibrations, which are expected to appear in the 2950-2850 cm⁻¹ region.

The fingerprint region, below 1650 cm⁻¹, is particularly rich in information. It contains the C=C and C=N stretching vibrations of the heterocyclic rings, which are often coupled and appear as a series of bands between 1650 cm⁻¹ and 1400 cm⁻¹. The in-plane bending vibrations of the C-H bonds also contribute to this region. The presence of the chlorine atom introduces a C-Cl stretching vibration, which is typically found in the 800-600 cm⁻¹ range. The methyl group's symmetric and asymmetric bending vibrations are also expected in the fingerprint region.

Raman Spectrum Analysis:

Raman spectroscopy provides complementary information to IR spectroscopy. While IR activity depends on a change in the dipole moment during a vibration, Raman activity depends on a change in polarizability. Therefore, vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. For this compound, the ring stretching vibrations of the aromatic system are expected to be prominent in the Raman spectrum due to the polarizable nature of the π-electron system. The C-Cl stretch is also typically Raman active.

The table below summarizes the expected vibrational frequencies and their assignments for this compound, based on data for related imidazo[1,2-b]pyridazine structures and general vibrational frequency correlations. dergipark.org.trcore.ac.uk

Table 1: Vibrational Frequencies and Assignments for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Spectroscopy Assignment
C-H Stretch (Aromatic)3100 - 3000IR, RamanStretching vibrations of C-H bonds on the imidazo[1,2-b]pyridazine ring.
C-H Stretch (Methyl)2950 - 2850IR, RamanAsymmetric and symmetric stretching of C-H bonds in the methyl group.
C=C / C=N Stretch1650 - 1400IR, RamanCoupled stretching vibrations of the imidazo[1,2-b]pyridazine ring system.
C-H In-plane Bend1400 - 1000IRIn-plane bending (scissoring, rocking) of C-H bonds on the ring.
C-Cl Stretch800 - 600IR, RamanStretching vibration of the carbon-chlorine bond.
Ring Puckering/Deformation< 600RamanOut-of-plane bending and torsional modes of the fused ring system.

Note: The exact positions of the vibrational bands can be influenced by the molecular environment, such as the physical state (solid, liquid) or solvent.

The detailed analysis of the vibrational spectra, supported by theoretical calculations, provides a comprehensive structural fingerprint of this compound, confirming the presence of key functional groups and the integrity of the core heterocyclic structure.

Theoretical and Computational Chemistry Investigations of 6 Chloro 7 Methylimidazo 1,2 B Pyridazine

Electronic Structure and Reactivity Predictions via Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules. By solving approximations of the Schrödinger equation, these methods can determine electronic structure, molecular geometry, and reactivity, providing a detailed picture of a compound's chemical nature.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and properties of molecules. Studies on analogous imidazo[1,2-b]pyridazine (B131497) derivatives have demonstrated the utility of DFT in optimizing molecular structures and analyzing electronic characteristics. exlibrisgroup.com For 6-chloro-7-methylimidazo[1,2-b]pyridazine, DFT calculations, typically using a basis set like B3LYP/6-311+G(2d,p), would be employed to determine the most stable three-dimensional geometry. exlibrisgroup.com

Frontier Molecular Orbital (FMO) Analysis: FMO theory is crucial for predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (ELUMO - EHOMO) is a significant indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. nih.gov

Molecular Electrostatic Potential (MEP) Analysis: An MEP map illustrates the charge distribution on the molecule's surface, providing a guide to its reactive sites. researchgate.net It is a valuable tool for understanding intermolecular interactions. researchgate.net Regions of negative potential (typically colored red or yellow) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.net For this compound, the nitrogen atoms of the imidazopyridazine core are expected to be regions of negative potential, while the hydrogen atoms of the methyl group would exhibit positive potential.

Table 1: Key Parameters from DFT Calculations and Their Significance
ParameterSignificance
HOMO EnergyIndicates the electron-donating ability of the molecule. Higher energy suggests a better electron donor.
LUMO EnergyIndicates the electron-accepting ability of the molecule. Lower energy suggests a better electron acceptor.
HOMO-LUMO GapRepresents the chemical stability and reactivity. A larger gap correlates with higher stability and lower reactivity.
Molecular Electrostatic Potential (MEP)Maps the electrostatic potential on the molecule's surface, identifying sites for electrophilic and nucleophilic attack and hydrogen bonding interactions.

Computational modeling is instrumental in elucidating the mechanisms of chemical reactions, including the synthesis of heterocyclic systems like imidazo[1,2-b]pyridazines. The synthesis of this scaffold often involves a key cyclocondensation reaction. mdpi.comtsijournals.com For instance, the reaction between a 3-amino-6-chloropyridazine (B20888) derivative and an α-haloketone is a common route. nih.gov

Theoretical calculations can map the entire reaction pathway, identifying the structures of intermediates and, crucially, the transition states that connect them. By calculating the activation energies associated with these transition states, chemists can predict the most likely reaction mechanism and understand the factors that influence reaction rates and product selectivity. This knowledge is invaluable for optimizing reaction conditions, such as temperature, solvent, and catalyst choice, to improve synthetic yields and reduce byproducts. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Protein-Ligand Interaction Dynamics

While quantum mechanics describes the electronic structure of a static molecule, Molecular Dynamics (MD) simulations provide insights into its dynamic behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, offering a view of conformational changes and intermolecular interactions. dergipark.org.tr

For a molecule like this compound, MD simulations can explore its conformational landscape, revealing the different shapes the molecule can adopt and the energy barriers between them. This is particularly important when studying how the molecule interacts with biological macromolecules, such as proteins.

When a ligand binds to a protein, the interaction is not static. MD simulations can model the dynamic process of binding, showing how the ligand and protein adjust their conformations to achieve a stable complex. nih.gov These simulations can calculate the binding free energy, providing a quantitative measure of binding affinity. By analyzing the trajectory of the simulation, researchers can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the protein-ligand complex. This detailed understanding of interaction dynamics is crucial for structure-based drug design, even without focusing on a specific therapeutic target. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches

QSAR and cheminformatics are computational strategies that link the chemical structure of compounds to their biological activities, enabling predictive modeling and the design of new molecules with desired properties.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that correlate the structural or physicochemical properties of a series of compounds with their biological activity. nih.gov To build a QSAR model for imidazo[1,2-b]pyridazine derivatives, a dataset of compounds with known activities would be required.

The process involves calculating a variety of molecular descriptors for each compound. These descriptors quantify different aspects of the molecule's structure, such as its size, shape, lipophilicity (LogP), and electronic properties (e.g., dipole moment, partial charges). Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to find the best correlation between a subset of these descriptors and the observed biological activity.

Table 2: Examples of Molecular Descriptors Used in QSAR Studies
Descriptor ClassExamplesInformation Provided
TopologicalWiener index, Kier & Hall connectivity indicesDescribes the atomic connectivity and branching of the molecule.
GeometricalMolecular surface area, Molecular volumeRelates to the 3D shape and size of the molecule.
ElectronicDipole moment, Partial atomic charges, HOMO/LUMO energiesDescribes the electronic properties and charge distribution.
PhysicochemicalLogP, Molar refractivity, PolarizabilityRepresents properties like hydrophobicity and steric bulk.

A validated QSAR model can predict the activity of new, unsynthesized compounds based solely on their structure. This predictive power allows chemists to prioritize the synthesis of the most promising candidates, saving significant time and resources in the discovery process.

Pharmacophore modeling is a powerful technique in cheminformatics used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) that a molecule must possess to bind to a specific biological target. nih.gov A pharmacophore model can be generated based on the structures of known active ligands or from the structure of the target's binding site. nih.gov A typical pharmacophore model includes features like hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and charged centers.

Once a pharmacophore model is developed, it can be used as a 3D query in a virtual screening campaign. nih.gov Large databases containing millions of chemical structures are searched to identify molecules that fit the pharmacophoric requirements. This process efficiently filters vast chemical libraries to a manageable number of "hits" that are likely to be active. nih.gov These hits can then be acquired or synthesized for experimental testing. The imidazo[1,2-b]pyridazine core is considered a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets, making it an excellent starting point for such virtual screening and library design efforts. nih.govresearchgate.net

Molecular and Cellular Biological Investigations Mechanistic Focus, Non Human Models

Target Identification and Validation Strategies in vitro

The biological effects of imidazo[1,2-b]pyridazine (B131497) derivatives are often initiated by their direct interaction with specific protein targets. In vitro assays have been crucial in identifying and validating these molecular targets, primarily focusing on enzyme inhibition and receptor binding.

The imidazo[1,2-b]pyridazine core has been identified as a privileged scaffold for the development of potent kinase inhibitors, targeting a range of eukaryotic protein kinases. nih.govnih.gov

Kinase Inhibition (DYRKs, CLKs, Mps1, TAK1, FLT3):

Derivatives of the imidazo[1,2-b]pyridazine class have demonstrated significant inhibitory activity against several kinases implicated in cell cycle regulation and signaling. Notably, certain 3,6-disubstituted imidazo[1,2-b]pyridazines are potent inhibitors of Dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs) and CDC-like kinases (CLKs), with IC50 values often below 100 nM. nih.gov For instance, compound 20a from a study series was identified as a selective inhibitor of DYRK1A (IC50 = 50 nM), CLK1 (IC50 = 82 nM), and CLK4 (IC50 = 44 nM). nih.gov

The scaffold is also effective against Monopolar spindle 1 (Mps1) kinase, a critical component of the spindle assembly checkpoint. ebi.ac.uk Optimization of an initial hit led to the discovery of imidazo[1,2-b]pyridazine-based compounds with nanomolar potency. One such derivative, 27f , exhibited an exceptionally low cellular Mps1 IC50 of 0.70 nM. ebi.ac.uk

Furthermore, the imidazo[1,2-b]pyridazine scaffold has been successfully utilized to develop inhibitors of Transforming growth factor-β-activated kinase 1 (TAK1). nih.govnih.gov A lead compound from one study, 26 , inhibited TAK1 with an IC50 of 55 nM. nih.gov This highlights the potential of this chemical class to interfere with inflammatory and cancer-related signaling pathways where TAK1 is a key mediator.

In the context of hematological malignancies, imidazo[1,2-b]pyridazines have shown high potency against FMS-like tyrosine kinase 3 (FLT3), a critical target in acute myeloid leukemia (AML). nih.govresearchgate.net A specific derivative, 34f , displayed nanomolar inhibitory activity against both FLT3-ITD (IC50 = 4 nM) and the resistant FLT3-D835Y mutant (IC50 = 1 nM). nih.govacs.org

Compound/Derivative SeriesTarget KinaseReported IC50
Imidazo[1,2-b]pyridazine Derivative 20a DYRK1A50 nM
Imidazo[1,2-b]pyridazine Derivative 20a CLK182 nM
Imidazo[1,2-b]pyridazine Derivative 20a CLK444 nM
Imidazo[1,2-b]pyridazine Derivative 27f Mps1 (cellular)0.70 nM
Imidazo[1,2-b]pyridazine Derivative 26 TAK155 nM
Imidazo[1,2-b]pyridazine Derivative 34f FLT3-ITD4 nM
Imidazo[1,2-b]pyridazine Derivative 34f FLT3-D835Y1 nM

Dihydropteroate (B1496061) Synthetase: To date, there is no available scientific literature describing or suggesting the inhibitory activity of 6-Chloro-7-methylimidazo[1,2-b]pyridazine or its close analogs against dihydropteroate synthetase.

Beyond enzyme inhibition, imidazo[1,2-b]pyridazine derivatives have been evaluated for their ability to bind to specific receptors.

Benzodiazepine (B76468) Receptors: Studies have explored the interaction of various imidazo[1,2-b]pyridazine derivatives with central and mitochondrial (peripheral-type) benzodiazepine receptors. These investigations have revealed that substitutions on the imidazo[1,2-b]pyridazine core can modulate both affinity and selectivity for these receptors.

β-Amyloid Plaques: A series of imidazo[1,2-b]pyridazine derivatives have been synthesized and assessed for their binding affinity to synthetic β-amyloid (Aβ) plaques, which are a hallmark of Alzheimer's disease. nih.govnih.gov These studies demonstrated that the binding affinities, represented by inhibition constant (Ki) values, ranged from 11.0 to over 1000 nM, depending on the substitution patterns at the 2- and 6-positions of the scaffold. nih.govemory.edu For example, 2-(4′-Dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazine showed a high binding affinity with a Ki of 11.0 nM. nih.gov

Compound/Derivative SeriesTargetBinding Affinity (Ki)
2-(4′-Dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazineβ-Amyloid Plaques (Aβ1-40)11.0 nM
Various 2-dimethylaminophenyl imidazo[1,2-b]pyridazinesβ-Amyloid Plaques (Aβ1-40)10 - 50 nM

Cellular Pathway Modulation Studies in vitro

The interaction of imidazo[1,2-b]pyridazine compounds with their molecular targets translates into the modulation of intracellular signaling pathways, leading to observable cellular responses such as cell cycle arrest and apoptosis.

Research on the closely related imidazo[1,2-a]pyridine (B132010) scaffold provides insights into the potential pathways affected by these compounds. One study demonstrated that a novel imidazo[1,2-a]pyridine derivative inhibits the AKT/mTOR signaling pathway. nih.gov This inhibition leads to downstream effects, including the upregulation of p53 and its target p21, which are key regulators of the cell cycle and apoptosis. nih.gov The suppression of FLT3 kinase activity by imidazo[1,2-b]pyridazine derivatives in AML cells confirms the direct modulation of downstream signaling pathways crucial for cancer cell survival and proliferation. nih.gov

The anti-proliferative activity of imidazo[1,2-b]pyridazine derivatives has been documented across various cancer cell lines, providing a basis for understanding their mechanistic effects.

A549 (Non-small cell lung cancer) and MCF-7 (Breast cancer): Imidazo[1,2-b]pyridazine diaryl urea (B33335) derivatives have shown significant anti-proliferative activity against A549 cells, with IC50 values ranging from 0.02 µM to 20.7 µM. researchgate.net For instance, the potent Mps1 inhibitor 27f demonstrated a remarkable anti-proliferative IC50 of 6.0 nM in the A549 cell line. ebi.ac.uk Studies on related heterocyclic compounds have also shown cytotoxic effects against both A549 and MCF-7 cell lines. benthamopen.comrsc.org For example, steroidal imidazo[1,2-a]pyridine hybrids exhibited promising cytotoxicity against the MCF-7 cell line with IC50 values in the range of 3-4 μM. nih.gov While specific data for this compound is limited, the consistent anti-proliferative activity of the scaffold suggests its potential to induce cell cycle arrest and apoptosis in these cell lines. Studies on related compounds show that these effects are often mediated by the induction of G2/M or G1 phase cell cycle arrest and the activation of apoptotic pathways. nih.govnih.gov

Compound/Derivative SeriesCell LineReported IC50/GI50
Imidazo[1,2-b]pyridazine Derivative 27f A5496.0 nM
Imidazo[1,2-b]pyridazine Diaryl Urea DerivativesA5490.02 µM - 20.7 µM
Steroidal Imidazo[1,2-a]pyridine Hybrids (6a,b )MCF-73-4 µM
Imidazo[1,2-b]pyridazine Derivative 26 MPC-11 (Multiple Myeloma)< 30 nM (GI50)
Imidazo[1,2-b]pyridazine Derivative 26 H929 (Multiple Myeloma)< 30 nM (GI50)
Imidazo[1,2-b]pyridazine Derivative 34f MV4-11 (AML)7 nM (GI50)
Imidazo[1,2-b]pyridazine Derivative 34f MOLM-13 (AML)9 nM (GI50)

Interactions with Biological Macromolecules: DNA, RNA, and Protein Binding Investigations

Currently, there is a lack of specific studies investigating the direct binding interactions of this compound with nucleic acids (DNA and RNA) or proteins outside of its established roles as an enzyme inhibitor and receptor ligand. While the field of RNA-targeted drug discovery is expanding, with methods available to screen for small molecule-RNA interactions, such investigations have not been reported for this specific compound. rsc.org The primary mechanism of action for the imidazo[1,2-b]pyridazine scaffold appears to be its interaction with the ATP-binding pocket of various kinases, which is a protein binding event. researchgate.net However, broader screening for interactions with other biological macromolecules has not been documented in the available literature.

Activity against Non-Human Biological Systems (e.g., Antimicrobial, Antiviral, Antiparasitic, Antitubercular)

The imidazo[1,2-b]pyridazine scaffold has been identified as a versatile pharmacophore, leading to the investigation of its derivatives against a wide array of non-human biological systems. Research has explored its potential as an antimicrobial, antiviral, antiparasitic, and antitubercular agent. The core structure's amenability to substitution allows for the fine-tuning of its biological activity profile.

Studies in Protozoan Parasite Models (e.g., Leishmania, Plasmodium, Trypanosoma)

Derivatives of the imidazo[1,2-b]pyridazine nucleus have been evaluated for their efficacy against several protozoan parasites responsible for significant human diseases.

A study investigating a closely related compound, 6-chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine, revealed its in vitro activity against various kinetoplastids. nih.govacs.org This compound was tested against the promastigote form of Leishmania donovani and the axenic amastigote form of Leishmania infantum, the causative agents of visceral leishmaniasis. acs.org Furthermore, its activity was assessed against the bloodstream form of Trypanosoma brucei brucei, a model for human African trypanosomiasis. nih.govacs.org

The compound demonstrated notable activity against the trypomastigote bloodstream form of T. b. brucei, with a reported half-maximal effective concentration (EC50) of 0.38 µM. nih.govacs.org However, its effectiveness against L. infantum was limited by poor solubility in the culture media, with EC50 values greater than 1.6 µM for axenic amastigotes and greater than 15.6 µM for the promastigote form. nih.govacs.org

Table 1: In Vitro Antiparasitic Activity of 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine

Parasite Species Parasite Stage EC50 (µM)
Trypanosoma brucei brucei Trypomastigote Bloodstream Form 0.38
Leishmania infantum Axenic Amastigote >1.6
Leishmania infantum Promastigote >15.6
Leishmania donovani Promastigote Not specified

No specific studies detailing the activity of this compound against Plasmodium species, the causative agents of malaria, were identified in the reviewed literature.

Investigations in Bacterial and Fungal Strains

The antibacterial and antifungal potential of the imidazo[1,2-b]pyridazine scaffold has been an area of active research. While specific data for this compound is limited, studies on related derivatives provide insights into the antimicrobial profile of this class of compounds.

One study focused on a series of 3,6-disubstituted imidazo[1,2-b]pyridazine derivatives and their antifungal activity against a panel of nine phytopathogenic fungi. nih.gov The findings indicated that many of these compounds exhibited excellent and broad-spectrum antifungal activities, in some cases surpassing the efficacy of the commercial fungicide hymexazol (B17089) against strains such as Corn Curvalaria Leaf Spot, Alternaria alternata, Pyricularia oryzae, and Alternaria brassicae. nih.gov The structure-activity relationship analysis from this study highlighted that the nature of substituents on both the benzene (B151609) and pyridazine (B1198779) rings significantly influences the antifungal potency. nih.gov

While the broader class of imidazo[1,2-b]pyridazines has been reviewed for its antibacterial properties, specific minimum inhibitory concentration (MIC) data for this compound against common bacterial and fungal strains were not available in the reviewed literature. nih.gov

Antiviral Activity against Specific Viruses (e.g., Picornavirus)

The imidazo[1,2-b]pyridazine nucleus has been identified as a novel structural class of inhibitors targeting human picornaviruses. nih.gov This family of viruses includes human rhinoviruses (HRV), the primary cause of the common cold, and enteroviruses. A study focused on 2-aminoimidazo[1,2-b]pyridazines demonstrated their potential as potent, broad-spectrum antirhinoviral agents. nih.gov

Preliminary structure-activity relationship (SAR) studies have shed light on the structural features necessary for anti-rhinovirus activity. nih.gov These studies suggest that the linker between a phenyl group and the imidazo[1,2-b]pyridazine core plays a crucial role in determining the compound's activity. nih.gov Specifically, oxime linkers were found to be slightly more effective than vinyl carboxamide linkers. nih.gov Furthermore, the geometric configuration is a key determinant of potency, with the E isomer showing significantly higher activity than the Z isomer. nih.gov Certain analogues within this class have demonstrated potent, broad-spectrum activity against a panel of rhinoviruses and enteroviruses. nih.gov

While these findings establish the potential of the imidazo[1,2-b]pyridazine scaffold as a source of picornavirus inhibitors, specific antiviral activity data for this compound was not detailed in the available literature.

Investigation of Amyloid Plaque Binding for Mechanistic Research

Derivatives of imidazo[1,2-b]pyridazine have been synthesized and evaluated as potential ligands for β-amyloid (Aβ) plaques, which are a pathological hallmark of Alzheimer's disease. consensus.app The ability of these compounds to bind to Aβ aggregates is typically assessed through in vitro binding assays using synthetic Aβ peptides.

One study reported on a series of imidazo[1,2-b]pyridazine derivatives with varying substituents at the 2- and 6-positions. consensus.app The binding affinities of these compounds for Aβ aggregates, expressed as inhibition constants (Ki), were found to span a wide range, from 11.0 to over 1000 nM. consensus.app

The structure-activity relationship (SAR) from this research indicated that a 2-(4'-dimethylaminophenyl) moiety is a favorable feature for achieving high binding affinity. consensus.app Modifications at the 6-position were generally well-tolerated, with Ki values for 6-substituted 2-(4'-dimethylaminophenyl)imidazo[1,2-b]pyridazines ranging from approximately 10 to 50 nM. consensus.app For instance, the 6-methylthio analogue exhibited a high binding affinity with a Ki value of 11.0 nM. consensus.app This suggests that the 6-position can be modified to potentially fine-tune the properties of these amyloid-binding agents. Although this compound was not specifically evaluated in this study, the findings suggest that a 6-chloro substitution would likely be compatible with Aβ plaque binding.

Table 2: In Vitro Binding Affinities of Selected 6-Substituted 2-(4'-Dimethylaminophenyl)imidazo[1,2-b]pyridazines for β-Amyloid Plaques

6-Position Substituent Ki (nM)
H 12.5
F 18.5
Cl 16.2
I 10.2
OCH3 47.7
SCH3 11.0

Structure Activity Relationship Sar Studies of 6 Chloro 7 Methylimidazo 1,2 B Pyridazine Derivatives

Impact of Substituent Modifications on Molecular Interactions and Biological Activity

Effects of Chloro Group Derivatization and Replacement at Position 6

The substituent at the 6-position of the imidazo[1,2-b]pyridazine (B131497) ring plays a significant role in modulating the biological activity of these derivatives. Studies on a series of compounds designed as ligands for β-amyloid (Aβ) plaques have shown that this position has a moderate tolerance for modification. nih.gov For analogues featuring a 2-(4'-Dimethylaminophenyl) group, various substituents at the 6-position yielded compounds with high binding affinity, suggesting that this site can be altered to fine-tune physicochemical and pharmacokinetic properties without abolishing activity. nih.gov

Research has explored replacing the chloro group with various other functionalities. For instance, in the context of Aβ plaque binding, a methylthio (-SCH₃) group at position 6 was found to confer higher affinity than a methoxy (B1213986) (-OCH₃) group. nih.gov The introduction of larger groups, such as ω-fluoroethyl or ω-fluoropropyl, led to a decrease in binding affinity. nih.gov This indicates that while the position is tolerant to substitution, the size and electronic properties of the substituent are key determinants of activity.

Further derivatization has been explored through cross-coupling reactions, where the chloro group serves as a handle for introducing more complex moieties. The Suzuki cross-coupling reaction, for example, has been employed on 6-chloro-2-(4-fluorophenyl)imidazo[1,2-b]pyridazine (B1624648) to introduce various aryl and heteroaryl groups, expanding the chemical space and allowing for further SAR exploration. In other studies, the 6-position has been substituted with cyclic amines; 6-substituted morpholine (B109124) or piperazine (B1678402) imidazo[1,2-b]pyridazines have been investigated as potent kinase inhibitors. researchgate.net

Table 1: Effect of Substituents at Position 6 on Aβ Plaque Binding Affinity nih.gov
CompoundSubstituent at Position 6Inhibition Constant (Kᵢ, nM)
1 -OCH₃14.2
2 -SCH₃11.0
3 -OCH₂CH₂F35.7
4 -SCH₂CH₂F22.4

Influence of Methyl Group Position and Substitution on Activity

The placement of methyl groups on the pyridazine (B1198779) portion of the imidazo[1,2-b]pyridazine ring can significantly enhance biological activity. While the parent compound of this article is 6-chloro-7-methylimidazo[1,2-b]pyridazine, related isomers and analogues provide insight into the role of methylation. A study on (imidazo[1,2-b]pyridazin-6-yl)oxyalkylsulfonamides as potential anti-asthmatic agents revealed that the introduction of a methyl group at either the 7- or 8-position of the ring system led to enhanced inhibitory activity against platelet-activating factor (PAF)-induced bronchoconstriction. jst.go.jp

Specifically, the 7-methyl substituted analogue, 3-(7-methylimidazo[1,2-b]pyridazin-6-yl)oxy-2,2-dimethylpropanesulfonamide, was identified as the most potent compound in its series. jst.go.jp This highlights the favorable impact of the methyl group at the 7-position, which may contribute to improved binding affinity through steric or electronic effects within the target's binding site. Although direct SAR studies comparing the 7-methyl and 8-methyl isomers within the same series are not extensively detailed, the general observation that methylation at these positions is beneficial suggests they are key locations for structural modification. The existence of related compounds such as 6-chloro-8-methylimidazo[1,2-b]pyridazine (B8251091) and 6-chloro-2,8-dimethylimidazo[1,2-b]pyridazine (B3017338) further underscores the chemical interest in exploring the impact of methyl group positioning on this scaffold. bldpharm.com

Modifications on the Imidazo[1,2-b]pyridazine Ring System and Imidazole (B134444) Moiety (e.g., positions 2, 3, 7, 8)

Modifications at various other positions on the fused ring system have been crucial in developing potent and selective imidazo[1,2-b]pyridazine derivatives.

Position 3: The 3-position of the imidazole ring is another key site for modification. The introduction of an appropriate aryl substituent at this position, in combination with substitutions at the 6-position, has led to the discovery of potent TAK1 kinase inhibitors. researchgate.net Furthermore, the synthesis of 3,6,8-trisubstituted imidazo[1,2-b]pyridazines has been reported, demonstrating the chemical tractability of this position for creating diverse analogues for SAR studies. researchgate.net

Positions 7 and 8: As discussed previously, methylation at position 7 can enhance biological activity. jst.go.jp Position 8 has also been a target for modification. For example, a SAR study on antileishmanial compounds based on the related imidazo[1,2-a]pyridine (B132010) scaffold focused on substitutions at positions 2 and 8, indicating the general importance of this region of the heterocyclic core for biological interactions. researchgate.net The development of 3,6,8-trisubstituted derivatives confirms that this position is accessible for chemical modification to modulate activity. researchgate.net

Table 2: Summary of SAR at Different Positions of the Imidazo[1,2-b]pyridazine Scaffold
PositionFavorable Substituents/ObservationsTarget/ActivityReference
2 N,N-dimethylaminophenylAβ Plaque Binding nih.gov
3 Aryl groupsTAK1 Kinase Inhibition researchgate.net
6 -SCH₃, Morpholine, PiperazineAβ Plaque Binding, Kinase Inhibition nih.govresearchgate.net
7 -CH₃Anti-asthmatic (PAF inhibition) jst.go.jp
8 -CH₃Anti-asthmatic (PAF inhibition) jst.go.jp

Scaffold Hopping and Bioisosteric Replacements for Activity Modulation

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry to discover novel chemotypes with improved properties. The imidazo[1,2-b]pyridazine core itself has been developed through such strategies. For instance, imidazo[1,2-b]pyridazine derivatives were designed as isosteric analogues of IMPY (a known imaging agent for Aβ plaques), where a carbon-hydrogen (CH) group in the six-membered ring of a related scaffold was replaced by a nitrogen atom. nih.gov This bioisosteric replacement was intended to reduce lipophilicity and, consequently, non-specific binding. nih.gov

A more direct example of scaffold hopping has been demonstrated in the development of antikinetoplastid agents. Researchers implemented a scaffold-hopping strategy by modifying a lead compound based on a 3-nitroimidazo[1,2-a]pyridine (B1296164) core. researchgate.netmdpi.com By replacing the carbon atom at position 5 of the imidazo[1,2-a]pyridine system with a nitrogen atom, a new series based on the 3-nitroimidazo[1,2-b]pyridazine (B98374) scaffold was created. researchgate.netmdpi.com This modification from one heterocyclic core to another allowed for the exploration of new chemical space and the evaluation of the resulting compound's biological profile, which showed potent activity against T. b. brucei. mdpi.com This successful hop underscores the utility of the imidazo[1,2-b]pyridazine ring as a bioisosteric replacement for the imidazo[1,2-a]pyridine core to modulate biological activity. researchgate.net

Stereochemical Aspects of Activity and Binding (if applicable to specific analogues)

While many derivatives of the core this compound are achiral, the introduction of chiral centers in substituents can lead to stereochemical preferences in biological activity. Although detailed enantioselective studies on this specific scaffold are not widely reported, related research on substituted imidazo[1,2-b]pyridazines indicates that stereochemistry can be a critical factor for potency.

For instance, in a series of kinase inhibitors, substitution at the 8-position with a chiral morpholine derivative revealed a clear stereopreference. The (S)-3-methylmorpholine analogue demonstrated superior activity compared to an unsubstituted morpholine, highlighting the importance of the specific three-dimensional arrangement of the substituent for optimal interaction with the biological target. This finding suggests that when chiral centers are introduced into derivatives of this compound, it is highly probable that one enantiomer will exhibit greater activity than the other, necessitating the evaluation of individual stereoisomers to fully characterize the SAR.

Advanced Analytical Methodologies for Research and Purity Assessment in Synthesis

Chromatographic Techniques for Separation, Purity Profiling, and Quantitative Analysis

Chromatographic methods are central to the analytical workflow for "6-Chloro-7-methylimidazo[1,2-b]pyridazine," enabling the separation of the target compound from impurities and byproducts.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for assessing the purity of imidazo[1,2-b]pyridazine (B131497) derivatives. While specific HPLC methods for "this compound" are not detailed in the reviewed literature, a method for a structurally related compound, "6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine," has been described and can serve as a foundational approach. Purity determination for this related compound was achieved using a Liquid Chromatography-Mass Spectrometry (LC-MS) system. nih.gov

The system utilized a Thermo Scientific Accela High Speed LC System coupled with a single quadrupole mass spectrometer (Thermo MSQ Plus®). nih.gov The purity of the synthesized compound was determined to be greater than 95%. nih.gov A reverse-phase HPLC (RP-HPLC) method was employed for the separation. nih.gov

Table 1: Exemplary HPLC Parameters for a Related Imidazo[1,2-b]pyridazine Derivative

ParameterSpecification
Column Thermo Hypersil Gold® C18
Column Dimensions 50 x 2.1 mm
Particle Size 1.9 µm
Mobile Phase Gradient of Methanol (B129727) and Water (buffered with 5 mM ammonium (B1175870) acetate)
Flow Rate 0.3 mL/min
Injection Volume 1 µL
Detection Mass Spectrometry (MS)
Source: Data adapted from a study on a structurally related compound. nih.gov

The gradient elution involved a linear increase in the methanol concentration over time, which is a common strategy to separate compounds with a range of polarities. nih.gov This methodology demonstrates the utility of RP-HPLC-MS in achieving high-resolution separation and sensitive detection for purity assessment of the imidazo[1,2-b]pyridazine scaffold.

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for the analysis of volatile and semi-volatile organic compounds. In the context of the synthesis of "this compound," GC-MS would be invaluable for identifying and quantifying volatile impurities, residual solvents, or byproducts that may be present in the reaction mixture or the final product.

While specific GC-MS methods for "this compound" are not documented in the available literature, the general principles of the technique are applicable. A typical GC-MS analysis would involve:

Sample Preparation: Dissolving the sample in a suitable volatile solvent.

Injection: Introducing a small volume of the sample into the heated injector of the gas chromatograph.

Separation: The volatile components are separated in a capillary column based on their boiling points and interactions with the stationary phase.

Detection and Identification: The separated components are detected by a mass spectrometer, which provides a mass spectrum for each component, allowing for their identification by comparison with spectral libraries.

This technique is particularly useful for monitoring the presence of starting materials or low molecular weight intermediates that may persist in the final product.

Electrophoretic Methods for Advanced Characterization (if relevant to research context)

Electrophoretic methods, such as capillary electrophoresis (CE), offer high-efficiency separations based on the differential migration of charged species in an electric field. For ionizable compounds like "this compound," CE could provide an alternative or complementary technique to HPLC for purity determination and analysis.

The applicability of electrophoretic methods would depend on the specific research context, particularly if the compound is being studied in biological systems or as part of a complex mixture where its charge properties can be exploited for separation. However, no specific electrophoretic methods for the analysis of "this compound" were found in the reviewed scientific literature.

Spectrophotometric Quantification Methods for Research Samples (e.g., UV-Vis for concentration determination)

UV-Visible (UV-Vis) spectrophotometry is a widely used technique for the quantitative analysis of compounds that absorb ultraviolet or visible light. The imidazo[1,2-b]pyridazine core, being an aromatic heterocyclic system, is expected to exhibit strong UV absorbance, making UV-Vis spectrophotometry a suitable method for determining its concentration in solution.

The procedure generally involves:

Determining the Wavelength of Maximum Absorbance (λmax): A solution of the pure compound is scanned across a range of UV-Vis wavelengths to identify the wavelength at which it absorbs light most strongly.

Creating a Calibration Curve: A series of standard solutions of known concentrations are prepared, and their absorbance at the λmax is measured. A plot of absorbance versus concentration (a Beer-Lambert plot) is then constructed.

Sample Analysis: The absorbance of the unknown sample solution is measured at the λmax, and its concentration is determined by interpolation from the calibration curve.

Future Research Directions and Unexplored Avenues for 6 Chloro 7 Methylimidazo 1,2 B Pyridazine

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of the imidazo[1,2-b]pyridazine (B131497) core typically involves the condensation of an aminopyridazine with an α-haloketone. nih.gov For chloro-substituted derivatives, established methods often utilize precursors like 3-amino-6-chloropyridazine (B20888). google.commdpi.com However, future research must prioritize the development of more efficient, cost-effective, and environmentally friendly synthetic strategies.

Key future directions include:

Green Chemistry Approaches: Exploring the use of greener solvents (e.g., water, ethanol), eco-friendly catalysts like ammonium (B1175870) chloride, and energy-efficient techniques such as microwave and ultrasound irradiation can reduce the environmental impact of synthesis. acs.orgnih.gov

One-Pot and Multicomponent Reactions: Designing one-pot processes, such as the Groebke–Blackburn–Bienaymé (GBB) three-component reaction, can enhance efficiency by minimizing intermediate purification steps, saving time, and reducing waste. mdpi.commdpi.com

Metal-Catalyzed Cross-Coupling: Expanding the utility of modern cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) for the functionalization of the imidazo[1,2-b]pyridazine scaffold will enable the creation of diverse chemical libraries for biological screening. researchgate.netresearchgate.net

C-H Activation: Investigating direct C-H activation and functionalization represents a highly atom-economical approach to introduce complexity and modulate the properties of the core structure, moving away from pre-functionalized starting materials. researchgate.net

A comparative table of conventional versus proposed sustainable synthetic approaches is presented below.

FeatureConventional SynthesisProposed Sustainable Synthesis
Catalysts Often relies on traditional metal catalysts.Employs green catalysts (e.g., ammonium chloride) or catalyst-free methods. acs.org
Solvents Frequently uses high-boiling, non-renewable organic solvents.Prioritizes water, ethanol, or micellar-mediated reactions. acs.org
Efficiency Multi-step processes with intermediate isolation.One-pot, multicomponent reactions to improve atom economy and reduce waste. mdpi.commdpi.com
Energy Typically requires prolonged heating under reflux.Utilizes energy-efficient methods like microwave or ultrasound irradiation. nih.gov

Deeper Mechanistic Elucidation of Molecular and Cellular Interactions

While various biological activities have been reported for the imidazo[1,2-b]pyridazine class, a profound understanding of the specific molecular and cellular interactions of 6-Chloro-7-methylimidazo[1,2-b]pyridazine is largely in its infancy. Future work should focus on moving beyond preliminary screening to detailed mechanistic studies.

Areas for intensive investigation:

Target Identification and Validation: Employing chemoproteomics, genetic screening, and affinity-based methods to identify the direct protein targets of the compound.

Structural Biology: Obtaining co-crystal structures of the compound bound to its target proteins to reveal the precise binding mode. For instance, understanding how analogues interact with the hinge region and gatekeeper residues of kinases like Tyk2 JH2 provides a blueprint for rational design. nih.gov

Biophysical Techniques: Using techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) to quantify binding affinities and thermodynamic profiles of the compound with its targets.

Cellular Pathway Analysis: Mapping the downstream signaling pathways modulated by the compound to understand its effect on cellular function and disease pathology.

Exploration of New Biological Target Classes and Uncharted Biological Pathways

The imidazo[1,2-b]pyridazine scaffold has been identified as a privileged structure, demonstrating activity against a range of targets, including protein kinases (CDKs, DYRKs, CLKs, ALK), parasites, and components of the central nervous system. researchgate.netnih.govresearchgate.netnih.gov This versatility suggests that this compound and its derivatives could interact with novel target classes.

Promising avenues for exploration:

Kinase Inhibition: While activity against kinases like DYRK1A and CLK1 has been noted for the scaffold, a comprehensive kinome scan for this compound could reveal novel and potent inhibitory activities against kinases implicated in cancer or inflammatory diseases. nih.gov

Antiparasitic Activity: Derivatives of the core structure have shown activity against kinetoplastids like Leishmania and Trypanosoma brucei. mdpi.comresearchgate.net Future studies should evaluate this specific compound against a broad panel of parasites to uncover new therapeutic applications for neglected tropical diseases.

Neurodegenerative Diseases: Given that some analogues have been evaluated for binding to β-amyloid plaques, investigating the potential of this compound in the context of Alzheimer's disease and other neurodegenerative disorders is a logical next step. nih.gov

Metabolic Disorders: The recent exploration of related structures as dual FXR/PPARδ agonists for pulmonary fibrosis opens the door to investigating this compound's role in metabolic diseases like diabetes and non-alcoholic steatohepatitis (NASH). researchgate.net

Potential Therapeutic AreaKnown Scaffold ActivityFuture Exploration for this compound
Oncology Inhibition of ALK, CDKs, DYRKs. nih.govnih.govComprehensive kinome profiling; evaluation against drug-resistant cancer models.
Infectious Diseases Antimalarial (PfCLK1), Antikinetoplastid (Leishmania, Trypanosoma). mdpi.comnih.govScreening against a wider range of bacterial, fungal, and viral pathogens.
Neurology Binding to β-amyloid plaques; Cav3.1 channel blockers. nih.govnih.govEvaluation in models of Alzheimer's, Parkinson's, and epilepsy.
Inflammatory/Metabolic Tyk2 JH2 inhibition; FXR/PPARδ agonism. nih.govresearchgate.netInvestigation in models of autoimmune diseases, fibrosis, and metabolic syndrome.

Integration of Advanced Computational Modeling for Predictive Design and Optimization

The integration of computational chemistry and molecular modeling can significantly accelerate the drug discovery process. These tools can provide predictive insights into the behavior of this compound and guide the design of superior analogues.

Key computational strategies:

Molecular Docking: Simulating the binding of the compound and its virtual analogues into the active sites of known and putative biological targets to predict binding affinity and orientation. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the structural features of a series of compounds with their biological activity, enabling the prediction of potency for newly designed molecules.

Pharmacophore Modeling: Identifying the key structural features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) essential for biological activity to guide the design of novel scaffolds.

Molecular Dynamics (MD) Simulations: Simulating the dynamic behavior of the compound-target complex over time to assess the stability of the interaction and understand the energetic contributions to binding.

ADMET Prediction: Using in silico models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new analogues, helping to prioritize compounds with favorable drug-like characteristics early in the discovery pipeline.

Rational Design and Synthesis of Next-Generation Analogues for SAR Expansion

A systematic expansion of the structure-activity relationship (SAR) is crucial for optimizing the lead compound. The rational design and synthesis of new analogues based on this compound will be guided by findings from mechanistic studies and computational modeling.

Strategic modifications for SAR exploration:

Position 2: This position is often a key point for modification to enhance potency and selectivity. Introducing various substituted aryl or heteroaryl rings can probe interactions with different pockets of a target's active site.

Position 3: Modifications at this site have been shown to be critical for the activity of some imidazo[1,2-b]pyridazine-based inhibitors. Introducing small substituents or linkers to other functional groups could be explored.

Position 6 (Chloro group): The chloro substituent can be replaced with other halogens, small alkyl groups, amines, or ethers to modulate lipophilicity, metabolic stability, and target engagement. researchgate.net The development of efficient amination methods at this position is a key synthetic goal. researchgate.net

Position 7 (Methyl group): Exploring the impact of varying the size and nature of the substituent at this position can provide insights into steric tolerance within the target's binding site.

By systematically pursuing these future research directions, the scientific community can fully delineate the therapeutic potential of this compound, paving the way for the development of novel and effective medicines.

Q & A

Q. What interdisciplinary approaches are underutilized in studying this compound?

  • Answer : Examples include:
  • Environmental Chemistry : Assess photodegradation pathways or ecotoxicology using OECD guidelines .
  • Material Science : Explore its potential in organic electronics (e.g., as a dopant for conductive polymers) .

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